molecular formula C26H33NO4 B13392805 2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid

Cat. No.: B13392805
M. Wt: 423.5 g/mol
InChI Key: IGRGFQSURTWTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high throughput and efficiency. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine in an organic solvent.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution: Reaction with nucleophiles to introduce various functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide at room temperature.

    Coupling: HBTU or DIC in the presence of a base like DIPEA in an organic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include peptides with the desired sequence and structure, as well as side products from incomplete reactions or side reactions.

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the elongation of the peptide chain, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions or biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)isobutyric acid
  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)propionic acid
  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Uniqueness

2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid is unique due to its longer aliphatic chain, which can influence the hydrophobicity and overall properties of the resulting peptides. This can be advantageous in the design of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24(25(28)29)27-26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,2-8,17-18H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRGFQSURTWTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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